molecular formula C16H24FN3O3S B2945052 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide CAS No. 897613-31-9

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Número de catálogo: B2945052
Número CAS: 897613-31-9
Peso molecular: 357.44
Clave InChI: INEBMHZJXWPSDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” consists of a piperazine ring attached to a fluorophenyl group and a sulfonyl group . The compound has a molecular weight of 433.54.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 433.54. Other physical and chemical properties are not specified in the retrieved data.

Aplicaciones Científicas De Investigación

Analytical Derivatization in Liquid Chromatography

A study by Wu et al. (1997) discusses a new sulfonate reagent synthesized for analytical derivatization in liquid chromatography, with properties relevant to the compound . This research highlights its application in sensitive detection after tagging to an analyte and removal after derivatization by acid treatment (Wu et al., 1997).

Synthesis and Characterization for Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized and characterized a similar compound, focusing on its structure and potential biological activities. This research provides insights into the synthesis process and potential applications in the biological field (Sanjeevarayappa et al., 2015).

Application in High-Performance Liquid Chromatography

Kline et al. (1999) describe a method involving the determination of a non-peptide oxytocin receptor antagonist in human plasma using high-performance liquid chromatography with fluorescence detection. This method is relevant to understanding the compound's role in analytical chemistry (Kline et al., 1999).

Rapid Synthesis for Positron Emission Tomography Studies

Collins et al. (1992) developed a method for rapid synthesis of piperazine formation, which is applied in the preparation of a new precursor in [18F]-labelling for positron emission tomography studies. This research is significant for understanding the compound's potential in medical imaging (Collins et al., 1992).

Development of Adenosine Receptor Antagonists

A study by Borrmann et al. (2009) discusses the design and synthesis of a series of compounds including piperazine for use as adenosine receptor antagonists. This has implications for the development of new pharmacological tools (Borrmann et al., 2009).

Synthesis and Antimycobacterial Activity

Goněc et al. (2017) designed and synthesized novel N-Arylpiperazines as part of ongoing research focused on finding new antimycobacterials. This demonstrates the compound's potential in antimicrobial applications (Goněc et al., 2017).

Antibacterial Agent Research

A paper by Goueffon et al. (1981) discusses the antibacterial properties of a related compound, indicating its potential use in systemic infections (Goueffon et al., 1981).

Safety and Hazards

The safety and hazards associated with “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” are not specified in the retrieved data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Direcciones Futuras

The future directions for research on “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” could involve further structure-activity relationship studies to understand its properties and potential applications . It could also involve the development of novel analogues and testing their biological activity .

Propiedades

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3S/c1-2-5-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-7-4-3-6-14(15)17/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEBMHZJXWPSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.